2-(2,3-Dihydro-1H-indol-1-YL)-N'-hydroxybenzenecarboximidamide

Description

Molecular Structure and Classification

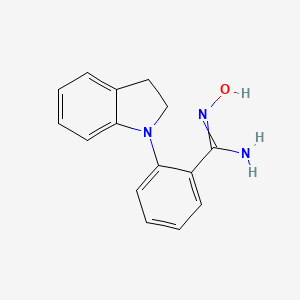

2-(2,3-Dihydro-1H-indol-1-yl)-N'-hydroxybenzenecarboximidamide belongs to the amidoxime class of organic compounds, which are characterized by the presence of both amino and hydroxymino functional groups attached to the same carbon atom. The compound exhibits a complex molecular architecture that integrates three distinct structural domains: the indoline (2,3-dihydroindole) heterocyclic system, a benzene ring, and the amidoxime functional group.

The indoline component of the molecule consists of a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing ring. This structural motif is based on the indole framework, but with the distinctive feature that the 2-3 bond is saturated, distinguishing it from the fully aromatic indole system. This saturation introduces additional conformational flexibility and potentially alters the electronic properties compared to fully aromatic indole derivatives.

The amidoxime functional group present in this compound represents a specialized class of oximes with the general structure R¹C(=NOH)NR²R³, where the oxime functionality is derived from amides rather than aldehydes or ketones. This structural feature is particularly significant because amidoximes exhibit unique chemical properties that distinguish them from simple oximes, including enhanced stability and specific biological activities.

Table 1: Structural Classification Parameters

| Parameter | Value/Description |

|---|---|

| Primary Classification | Amidoxime derivative |

| Secondary Classification | Indoline-containing compound |

| Structural Domains | Indoline, benzene ring, amidoxime |

| Ring Systems | Two fused aromatic/heteroaromatic rings |

| Functional Groups | Amidoxime, tertiary amine |

| Stereochemical Considerations | Potential E/Z isomerism at amidoxime |

Nomenclature and Chemical Identification Parameters

The compound's systematic name, 2-(2,3-Dihydro-1H-indol-1-yl)-N'-hydroxybenzenecarboximidamide, reflects the International Union of Pure and Applied Chemistry nomenclature principles for complex heterocyclic amidoxime derivatives. This naming convention systematically describes the attachment of the 2,3-dihydroindole moiety to the benzene ring, followed by the presence of the N'-hydroxy substitution on the carboximidamide functional group.

The compound is registered under Chemical Abstracts Service number 1021235-41-5, providing a unique identifier for chemical database searches and regulatory tracking. Alternative nomenclature includes "N'-Hydroxy-2-(indolin-1-yl)benzimidamide," which represents a simplified version of the systematic name while maintaining chemical accuracy.

The molecular formula C₁₅H₁₅N₃O indicates the presence of fifteen carbon atoms, fifteen hydrogen atoms, three nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 253.30 grams per mole. This molecular composition reflects the substantial organic framework required to accommodate the multiple functional domains within the structure.

Table 2: Chemical Identification Parameters

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 1021235-41-5 |

| Molecular Formula | C₁₅H₁₅N₃O |

| Molecular Weight | 253.30 g/mol |

| IUPAC Name | 2-(2,3-dihydroindol-1-yl)-N'-hydroxybenzenecarboximidamide |

| Alternative Name | N'-Hydroxy-2-(indolin-1-yl)benzimidamide |

| MDL Number | MFCD12452229 |

Historical Context in Amidoxime Chemistry

The development of amidoxime chemistry traces its origins to the pioneering work of Lossen and Schigerdecker in 1873, who first synthesized formamidoxime, establishing the foundation for this important class of compounds. However, the structural elucidation of amidoximes only emerged a decade later through Tiemann's investigations in 1884, which provided the first accurate chemical structures for these compounds.

The synthesis of amidoximes has evolved significantly from these early investigations, with the most widely adopted contemporary method involving the nucleophilic attack of hydroxylamine on nitriles. This synthetic approach typically employs hydroxylamine hydrochloride in combination with bases such as triethylamine or sodium carbonate, conducted under reflux conditions in alcoholic solvents. The reaction proceeds with yields ranging from 70 to 85 percent, depending on the specific substrate and reaction conditions employed.

The historical development of amidoxime chemistry has been driven by both synthetic challenges and biological applications. Early research focused on understanding the unique tautomeric behavior of amidoximes, which can exist in multiple forms including amidoxime, iminohydroxylamine, aminonitrone, and nitroso-amine tautomers. This tautomeric complexity was first demonstrated in 1964 through infrared spectroscopy studies that identified zwitterionic forms and characterized the diagnostic vibrational bands associated with different tautomeric states.

The pharmaceutical relevance of amidoximes became particularly apparent with the discovery of their role as prodrugs, especially in the development of orally bioavailable formulations of compounds containing amidine functional groups. This application has driven substantial research into amidoxime reduction mechanisms, leading to the identification of the mitochondrial amidoxime-reducing component enzyme system, which was first isolated from porcine liver in 2006.

Position within Indole and Amidoxime Research Landscape

2-(2,3-Dihydro-1H-indol-1-yl)-N'-hydroxybenzenecarboximidamide occupies a unique position within contemporary heterocyclic chemistry research, representing the convergence of two significant research domains: indole-based medicinal chemistry and amidoxime functionality. The indoline structural component places this compound within the broader context of indole derivative research, which has been instrumental in developing therapeutic agents across multiple pharmaceutical areas.

The indoline moiety contributes specific conformational and electronic properties that distinguish this compound from fully aromatic indole derivatives. The saturation of the 2-3 bond in the indole ring system introduces sp³ hybridization, which shifts the acetamide side chain away from the plane of the indole moiety and locks it into specific conformations. This conformational constraint has been identified as potentially beneficial for binding affinity to biological targets, particularly melatonin receptors, where the escape of side chains from planarity can enhance receptor selectivity.

The amidoxime functional group contributes to the compound's position within prodrug research and metabolic chemistry. Amidoximes serve as crucial intermediates in drug metabolism, particularly through their interaction with the mitochondrial amidoxime-reducing component enzyme system. This enzymatic system, discovered as the most recent molybdoenzyme in humans, catalyzes the reduction of amidoximes to their corresponding amidines, a process that has been exploited for developing orally bioavailable pharmaceutical agents.

Current research in 2,3-dihydroindole derivatives focuses on their potential applications in neurochemistry and receptor pharmacology. The structural modifications possible within this framework, including various substitutions on both the indoline and benzene ring systems, provide opportunities for fine-tuning biological activity and selectivity profiles. The synthetic approaches for these compounds have evolved to include novel alkylation strategies and protective group methodologies, enabling the preparation of libraries of structurally related compounds for biological evaluation.

Table 3: Research Context and Applications

| Research Domain | Relevance | Key Features |

|---|---|---|

| Medicinal Chemistry | Prodrug development | Amidoxime functionality |

| Heterocyclic Chemistry | Structural diversity | Indoline core structure |

| Enzyme Biochemistry | Metabolic pathways | mARC substrate potential |

| Receptor Pharmacology | Selective binding | Conformational constraints |

| Synthetic Chemistry | Methodology development | Multi-step synthesis routes |

The compound's position within the broader landscape of amidoxime research is further emphasized by its potential role in understanding structure-activity relationships within this chemical class. The combination of the indoline structural framework with the amidoxime functionality provides a platform for investigating how different heterocyclic systems influence the biological and chemical properties of amidoxime-containing compounds. This research direction is particularly relevant given the growing recognition of amidoximes as important pharmacological tools and their increasing utilization in drug discovery programs targeting various therapeutic areas.

Properties

IUPAC Name |

2-(2,3-dihydroindol-1-yl)-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O/c16-15(17-19)12-6-2-4-8-14(12)18-10-9-11-5-1-3-7-13(11)18/h1-8,19H,9-10H2,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIDRXEYXYSDRKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C3=CC=CC=C3C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound 2-(2,3-Dihydro-1H-indol-1-YL)-N’-hydroxybenzenecarboximidamide is an indole derivative. Indole derivatives have been found to bind with high affinity to multiple receptors, making them valuable for treatment development. They have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mode of Action

Indole derivatives, in general, are known to interact with their targets, leading to various changes in the cellular environment. For instance, some indole derivatives have been reported to exhibit inhibitory activity against certain viruses.

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by indole derivatives, it can be inferred that multiple biochemical pathways could be influenced.

Result of Action

Given the diverse biological activities of indole derivatives, it can be inferred that the compound could have a wide range of effects at the molecular and cellular levels.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various pathogens.

- Case Study : A study demonstrated that derivatives of indole compounds showed promising antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and function.

| Pathogen | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Significant inhibition | |

| Escherichia coli | Moderate inhibition |

Anticancer Activity

The anticancer potential of 2-(2,3-Dihydro-1H-indol-1-YL)-N'-hydroxybenzenecarboximidamide has been explored in various studies. It has shown efficacy against several cancer cell lines, indicating its potential as a chemotherapeutic agent.

- In Vitro Studies : The compound was tested on multiple cancer cell lines including breast cancer (MCF-7) and lung cancer (A549). Results indicated that it could induce apoptosis and inhibit cell proliferation.

Neuroprotective Effects

Emerging studies suggest that this compound may also possess neuroprotective properties, potentially useful in treating neurodegenerative diseases.

- Mechanism of Action : Research indicates that it may help reduce oxidative stress and inflammation in neuronal cells, which are key factors in neurodegeneration.

Comparison with Similar Compounds

Key Structural Features

The compound’s core structure distinguishes it from analogues through:

- Benzene-carboximidamide backbone : Provides rigidity and π-π stacking capacity compared to aliphatic chains in ethanimidamide derivatives.

- 2,3-Dihydroindole : A partially saturated indole ring, which may improve solubility over fully aromatic indoles.

Comparison Table

Pharmacological Insights

- MT2 Melatonin Receptor Antagonists : The melatonin analogue from Zlotos et al. (2009) demonstrates that dihydroindole derivatives with methyl linkers achieve MT2 selectivity. Replacing the methyl group with a carboximidamide (as in the target compound) may alter receptor binding kinetics due to steric and electronic effects .

- Dopamine Receptor Ligands : Bicyclic dopamine analogues (Bonner et al., 2011) highlight the importance of catechol groups for D1 receptor binding. The target compound’s indole scaffold lacks catechol functionality, suggesting divergent receptor targets .

- Ethanimidamide Derivatives : The hydrochloride salt in the ethanimidamide analogue () improves solubility, whereas the target compound’s N'-hydroxy group could influence bioavailability or chelation-dependent mechanisms .

Structure-Activity Relationship (SAR) Analysis

- Substituent Effects : The N'-hydroxy group may enhance interactions with metalloenzymes (e.g., HDACs) compared to the ethanimidamide’s chloride.

- Indole Saturation : Partial saturation of the indole ring (2,3-dihydro) may reduce metabolic instability compared to fully aromatic indoles.

Preparation Methods

General Synthetic Strategy

The preparation of 2-(2,3-Dihydro-1H-indol-1-yl)-N'-hydroxybenzenecarboximidamide generally involves:

- Synthesis or procurement of the indoline (2,3-dihydro-1H-indole) core.

- Functionalization of the nitrogen atom of indoline with a benzenecarboximidamide derivative.

- Introduction of the N'-hydroxy group on the carboximidamide moiety.

Stepwise Synthesis

Step 1: Preparation of Indoline Core

Indoline can be synthesized by catalytic hydrogenation of indole or via cyclization reactions starting from ortho-substituted anilines and haloalkanes. This step provides the saturated heterocyclic nucleus required for subsequent functionalization.

Step 2: Formation of N-Substituted Indoline Intermediate

The nitrogen of indoline is alkylated or acylated with benzenecarboximidamide derivatives. A common approach involves:

- Reacting indoline with benzenecarboximidamide or its activated derivatives (e.g., benzenecarboximidoyl chlorides or esters) under basic or neutral conditions.

- Use of coupling agents such as EDC.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (1-hydroxybenzotriazole) in solvents like DMF (dimethylformamide) to facilitate amide bond formation.

Step 3: Introduction of the N'-Hydroxy Group

The hydroxy substitution on the imidamide nitrogen can be introduced by:

- Direct hydroxylation of the benzenecarboximidamide moiety using hydroxylamine derivatives.

- Alternatively, synthesis may involve preparing the N'-hydroxybenzenecarboximidamide first, followed by coupling with the indoline nitrogen.

Detailed Synthetic Procedure Example

A representative synthesis adapted from related indoline and benzenecarboximidamide chemistry is as follows:

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Indoline (starting material) | Prepared via catalytic hydrogenation of indole or purchased | Indoline core obtained |

| 2 | Benzenecarboximidamide, EDC.HCl, HOBt, Triethylamine, DMF, RT, 16 h | Coupling reaction of indoline nitrogen with benzenecarboximidamide derivative | Formation of N-substituted benzenecarboximidamide intermediate |

| 3 | Hydroxylamine or hydroxylamine hydrochloride, base (e.g., NaOH), solvent (e.g., ethanol), reflux | Hydroxylation of the amidine nitrogen to introduce the N'-hydroxy group | Final compound 2-(2,3-Dihydro-1H-indol-1-yl)-N'-hydroxybenzenecarboximidamide |

Note: The reaction progress is monitored by TLC and purified by silica gel column chromatography using ethyl acetate/hexane mixtures as eluents.

Research Findings and Optimization

- The use of carbodiimide coupling agents (EDC.HCl) with HOBt significantly improves the yield and purity of the amide bond formation step by minimizing side reactions and racemization.

- Reaction times of 12–16 hours at room temperature in DMF provide optimal conversion.

- Hydroxylation of the amidine nitrogen is best achieved under controlled basic conditions to avoid decomposition.

- Purification by silica gel chromatography with gradient elution (30–50% ethyl acetate in hexane) yields the product as a solid or oil, depending on scale.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Indoline source | Catalytic hydrogenation of indole or commercial | High purity indoline preferred |

| Coupling agent | EDC.HCl + HOBt | Enhances coupling efficiency |

| Solvent for coupling | DMF | Polar aprotic solvent suitable |

| Base during coupling | Triethylamine | Neutralizes acid byproducts |

| Reaction temperature | Room temperature (20–25°C) | Mild conditions prevent degradation |

| Reaction time | 12–16 hours | Monitored by TLC |

| Hydroxylation reagent | Hydroxylamine hydrochloride + base | Introduces N'-hydroxy group |

| Purification method | Silica gel chromatography | Gradient elution with EtOAc/Hex |

| Yield | Typically 60–80% | Dependent on purity of reagents |

Q & A

Q. What are the established synthetic routes for 2-(2,3-Dihydro-1H-indol-1-YL)-N'-hydroxybenzenecarboximidamide?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed amidation or cyclization reactions. A common approach involves coupling indole derivatives with hydroxybenzenecarboximidamide precursors. For example, Pd-catalyzed reactions using ligands like XPhos or Buchwald-Hartwig conditions (e.g., Pd(OAc)₂, SPhos) enable efficient C–N bond formation. Reaction parameters such as solvent (toluene or DMF), temperature (80–120°C), and base (Cs₂CO₃ or KOtBu) are critical for yield optimization. Post-synthesis purification via column chromatography or recrystallization ensures purity .

Q. Example Reaction Pathway :

Indole derivative + Hydroxybenzenecarboximidamide → Pd-catalyzed coupling → Target compound

Q. How is the compound characterized spectroscopically?

- Methodological Answer : Structural confirmation relies on:

- ¹H/¹³C NMR : Peaks for indole protons (δ 6.8–7.5 ppm) and carboximidamide NH/OH groups (δ 9.0–10.5 ppm).

- IR Spectroscopy : Stretching vibrations for N–H (~3350 cm⁻¹), C=O (~1650 cm⁻¹), and aromatic C–C (~1450–1600 cm⁻¹) .

- HPLC-MS : Purity assessment and molecular ion confirmation (e.g., [M+H]⁺ or [M–H]⁻).

Q. How can reaction parameters be optimized to enhance yield in Pd-catalyzed syntheses?

- Methodological Answer : Systematic optimization involves:

- Catalyst Screening : Pd(OAc)₂ with SPhos or Xantphos ligands improves turnover.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Temperature Control : Lower temperatures (80–90°C) reduce side reactions.

- Base Selection : Cs₂CO₃ minimizes deprotonation of sensitive functional groups.

Yield improvements (from ~45% to >70%) are validated via HPLC and mass balance analysis .

Q. What strategies resolve contradictions in spectral data interpretation?

- Methodological Answer : Contradictions (e.g., unexpected NH peaks or missing signals) require:

- 2D NMR (COSY, HSQC) : Assigns overlapping proton and carbon signals.

- Variable Temperature NMR : Clarifies dynamic exchange processes (e.g., tautomerism).

- Computational Modeling : DFT calculations (e.g., Gaussian) predict vibrational/electronic spectra for cross-validation .

Q. What is the mechanistic role of the hydroxy group in biological activity?

- Methodological Answer : The N'-hydroxy group acts as a metal-chelating moiety, enabling interactions with enzymatic active sites (e.g., histone deacetylases or metalloproteases).

- Docking Studies : Molecular modeling (AutoDock/Vina) identifies hydrogen bonds with residues like Asp or His.

- SAR Analysis : Analog synthesis (e.g., replacing –OH with –OCH₃) reduces activity, confirming the hydroxy group’s necessity .

Data-Driven Research Challenges

Q. How do computational predictions align with experimental physicochemical properties?

- Methodological Answer : Discrepancies arise in logP or solubility predictions (e.g., ACD/Labs Percepta vs. experimental). Mitigation strategies:

Q. What are the stability profiles of this compound under varying pH conditions?

- Methodological Answer : Stability studies (HPLC monitoring) reveal:

- Acidic Conditions (pH 2) : Rapid degradation via hydrolysis of the carboximidamide group.

- Neutral/Basic Conditions (pH 7–9) : Stability >48 hours.

Buffered formulations (e.g., phosphate buffer) are recommended for biological assays .

Application-Oriented Questions

Q. How is this compound utilized in targeted drug discovery?

- Methodological Answer : It serves as a lead compound for:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.